
(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one
Descripción general
Descripción
(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one, commonly referred to as PFP-PAP, is a fluorinated amine compound with potential applications in a range of scientific fields. PFP-PAP has been studied for its ability to act as a catalyst for a variety of reactions, as well as for its potential to act as a ligand in coordination complexes. In addition, PFP-PAP has been studied for its potential use as a drug delivery system and as a contrast agent for MRI imaging.
Aplicaciones Científicas De Investigación
PFP-PAP has been studied for a variety of scientific research applications. One such application is its use as a catalyst in organic reactions. PFP-PAP has been shown to be effective in catalyzing the cyclization of aldehydes and ketones, as well as the oxidation of alcohols. In addition, PFP-PAP has been studied for its potential use as a ligand in coordination complexes, which could be used for a variety of applications in materials science and biochemistry.
PFP-PAP has also been studied for its potential use as a drug delivery system. PFP-PAP has been shown to be able to bind to a variety of drugs, including small molecules and proteins, and can be used to deliver these drugs to specific target sites. In addition, PFP-PAP has been studied for its potential use as a contrast agent for MRI imaging.
Mecanismo De Acción
The exact mechanism of action of PFP-PAP is not fully understood. However, it is believed that the fluorinated amine group is responsible for the catalytic activity of PFP-PAP. The fluorinated group is thought to be able to interact with the substrate, forming a complex that facilitates the desired reaction. In addition, the amine group is believed to be able to interact with the substrate and stabilize the transition state of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of PFP-PAP are not yet fully understood. However, it is believed that PFP-PAP is non-toxic and does not have any adverse effects on human health. In addition, PFP-PAP has been studied for its potential use as a drug delivery system, and it has been shown to be able to bind to a variety of drugs and deliver them to specific target sites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PFP-PAP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction can be completed in a short amount of time. In addition, PFP-PAP is non-toxic and does not have any adverse effects on human health. However, PFP-PAP also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, PFP-PAP is not very stable and can decompose over time.
Direcciones Futuras
PFP-PAP has potential applications in a variety of scientific fields, and there are many potential future directions for its use. One potential future direction is its use as a catalyst for a variety of reactions, such as the oxidation of alcohols and the cyclization of aldehydes and ketones. In addition, PFP-PAP could be used as a ligand in coordination complexes, which could be used for a variety of applications in materials science and biochemistry. PFP-PAP could also be studied for its potential use as a drug delivery system and as a contrast agent for MRI imaging. Finally, PFP-PAP could be used as a building block for the synthesis of more complex compounds.
Propiedades
IUPAC Name |
(E)-4,4,5,5,5-pentafluoro-1-phenyl-1-(propan-2-ylamino)pent-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO/c1-9(2)20-11(10-6-4-3-5-7-10)8-12(21)13(15,16)14(17,18)19/h3-9,20H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIUKARHZNWYGW-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=CC(=O)C(C(F)(F)F)(F)F)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N/C(=C/C(=O)C(C(F)(F)F)(F)F)/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001023310 | |
| Record name | (1E)-4,4,5,5,5-Pentafluoro-1-phenyl-1-[(propan-2-yl)amino]pent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
484009-71-4 | |
| Record name | (1E)-4,4,5,5,5-Pentafluoro-1-phenyl-1-[(propan-2-yl)amino]pent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester](/img/structure/B3141698.png)


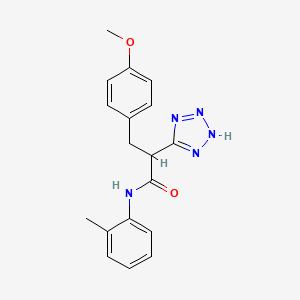
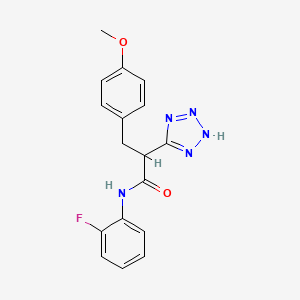
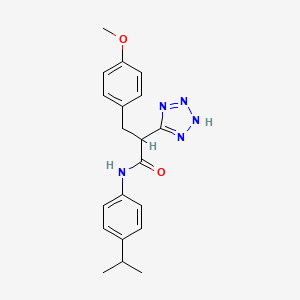
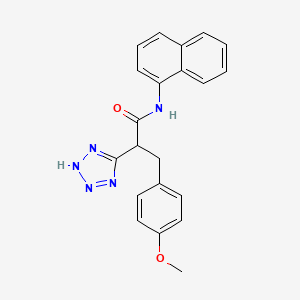


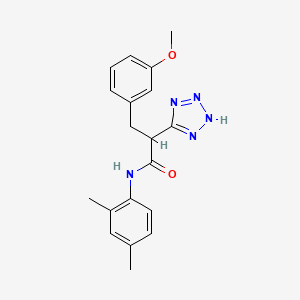
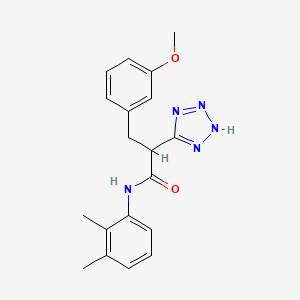
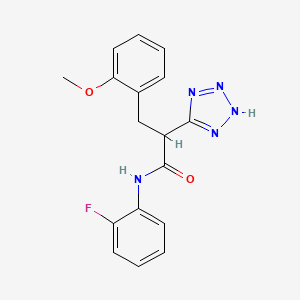
![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one](/img/structure/B3141788.png)
![8-[(3-Dimethylamino-propylamino)-methyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3141804.png)